molecular formula C10H6BrNO B2583796 6-Bromoisoquinoline-3-carbaldehyde CAS No. 1823542-77-3

6-Bromoisoquinoline-3-carbaldehyde

Cat. No.: B2583796
CAS No.: 1823542-77-3
M. Wt: 236.068
InChI Key: OMJQJAOQBQTRHF-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-3-carbaldehyde (CAS 1823542-77-3) is an important organic compound with the molecular formula C10H6BrNO and a molecular weight of 236.07 . It belongs to the class of halogenated isoquinoline carbaldehydes, which are highly valued in organic and medicinal chemistry as key building blocks for the construction of more complex molecular architectures. The presence of both a bromo substituent and a formyl (aldehyde) group on the isoquinoline core makes this molecule a versatile synthon for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to introduce aryl groups . This allows researchers to create polyarylquinoline scaffolds, which are of significant interest in the development of materials with photophysical properties . These structures can serve as emitting chromophores or as components in optoelectronic materials and polymers due to their inherent fluorescent properties and potential for intramolecular charge transfer (ICT) . The compound is a solid and should be stored at 2-8°C . As a reagent, it offers researchers a pathway to synthesize novel compounds for applications in materials science and drug discovery. This product is strictly for research use and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoisoquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJQJAOQBQTRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823542-77-3
Record name 6-bromoisoquinoline-3-carbaldehyde
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Advanced Synthetic Methodologies for 6 Bromoisoquinoline 3 Carbaldehyde

Convergent and Divergent Synthetic Routes from Diverse Precursors

The construction of the 6-bromoisoquinoline-3-carbaldehyde molecule can be achieved through either convergent or divergent synthetic plans. Convergent syntheses involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages. In contrast, divergent syntheses begin with a common intermediate that is then elaborated into the final product through a series of reactions.

Ring-Closure and Cyclization Strategies for the Isoquinoline (B145761) Core

A fundamental aspect of synthesizing this compound is the formation of the isoquinoline ring system. Classical and modern cyclization methods are employed to construct this bicyclic heteroaromatic core.

The Bischler-Napieralski and Pomeranz-Fritsch reactions are cornerstone methods for isoquinoline synthesis, relying on intramolecular electrophilic aromatic substitution. numberanalytics.comwikipedia.org

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction typically yields a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. nrochemistry.com The efficiency of this reaction is enhanced by electron-donating groups on the benzene (B151609) ring. nrochemistry.com For the synthesis of a 6-bromo derivative, a starting material such as a β-(4-bromophenyl)ethylamide would be required.

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.orgthermofisher.com The use of a substituted benzaldehyde, such as 4-bromobenzaldehyde, allows for the introduction of the bromine atom at the desired position. chemicalbook.com This method offers the advantage of preparing isoquinolines with substitution patterns that may be difficult to achieve through other means. organicreactions.orgresearchgate.net

ReactionStarting MaterialsKey ReagentsProduct Type
Bischler-Napieralski β-(4-bromophenyl)ethylamidePOCl₃, P₂O₅3,4-Dihydroisoquinoline
Pomeranz-Fritsch 4-Bromobenzaldehyde, 2,2-DialkoxyethylamineStrong Acid (e.g., H₂SO₄)Isoquinoline

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed annulation reactions for the construction of the isoquinoline core. acs.org These methods offer high efficiency and regioselectivity. mdpi.com

One such approach involves the palladium-catalyzed iminoannulation of internal alkynes with the imines of o-iodobenzaldehydes. acs.org This method allows for the rapid construction of a variety of substituted isoquinolines in good to excellent yields. acs.org The reaction typically employs a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. acs.org

Palladium-catalyzed carbonylative Sonogashira/annulation reactions have also been developed for the synthesis of complex isoquinoline derivatives. acs.org These reactions can form multiple carbon-carbon and carbon-nitrogen bonds in a single step. acs.org

MethodKey PrecursorsCatalyst SystemKey Features
Iminoannulation o-Iodobenzaldehyde imines, Internal alkynesPd(OAc)₂, PPh₃Good to excellent yields for substituted isoquinolines. acs.org
α-Arylation/Cyclization Aryl halides, KetonesPalladium catalystConvergent and regioselective. nih.gov
Carbonylative Sonogashira/Annulation 2-Bromo-N-(2-iodophenyl)benzamides, Terminal alkynesPalladium catalystForms multiple bonds in one step. acs.org

Late-Stage Functionalization Approaches

An alternative to building the substituted isoquinoline from the ground up is to introduce the necessary functional groups onto a pre-existing isoquinoline scaffold. This is known as late-stage functionalization.

This divergent strategy starts with a bromoisoquinoline, such as 6-bromoisoquinoline (B29742), and introduces the formyl group at the 3-position. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds. univen.ac.za This reaction utilizes a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which acts as the formylating agent. The successful application of this method would depend on the relative reactivity of the different positions on the 6-bromoisoquinoline ring towards electrophilic attack by the Vilsmeier reagent.

Sequential Multi-Step Reaction Sequences

The construction of the this compound framework typically relies on a multi-step pathway, beginning with the formation of the core 6-bromoisoquinoline ring system, followed by the introduction of the carbaldehyde group at the C-3 position.

Table 1: Multi-Step Synthesis of 6-Bromoisoquinoline

Step Starting Materials Reagents Conditions Product Yield Reference
1 4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetal Toluene (B28343) Reflux with Dean-Stark trap, 12 h Intermediate Imine Not isolated chemicalbook.com
2 Intermediate Imine 1. Ethyl chloroformate in THF2. Trimethyl phosphite -10 °C to room temp., 10 h Phosphonate (B1237965) Intermediate Not isolated chemicalbook.com

Once the 6-bromoisoquinoline core is obtained, the aldehyde functional group can be introduced at the C-3 position. A standard method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphoryl chloride and dimethylformamide (DMF) to formylate activated aromatic rings. researchgate.netuniven.ac.za While a specific example for 6-bromoisoquinoline is not detailed, the Vilsmeier-Haack reaction on similar acetophenone (B1666503) precursors to yield quinoline-3-carbaldehydes is well-documented, suggesting its applicability. researchgate.netuniven.ac.za

Another example of a sequential process in isoquinoline synthesis involves the palladium-catalyzed reaction of ortho-bromoarylaldehydes with terminal alkynes and ammonium (B1175870) acetate under microwave irradiation, which proceeds through a cascade of coupling, imination, and annulation reactions to build the isoquinoline scaffold in one pot. organic-chemistry.org

Emerging and Sustainable Synthetic Approaches

Recent advances in chemical synthesis have focused on developing more efficient, scalable, and environmentally benign methods. These principles are increasingly being applied to the synthesis of isoquinoline derivatives.

Chemoenzymatic synthesis merges the selectivity of biocatalysts with the practicality of traditional chemical reactions. This hybrid approach is particularly powerful for creating chiral molecules with high enantiomeric excess. nih.gov In the context of isoquinoline synthesis, enzymes can be used to prepare key chiral precursors. For instance, ketoreductases (KREDs) can asymmetrically reduce a ketone to produce a specific enantiomer of an alcohol, while transaminases can be used for the stereoselective synthesis of chiral amines from ketones. nih.gov

These enzymatically produced chiral building blocks, such as a β-arylethylamine, can then be used in classic isoquinoline syntheses like the Pictet-Spengler reaction, which condenses the amine with an aldehyde to form a tetrahydroisoquinoline ring with high stereocontrol. numberanalytics.compharmaguideline.com This strategy allows for the creation of enantiomerically pure isoquinoline alkaloids and related pharmaceutical compounds. nih.gov

Table 2: Enzymes in Synthesis of Chiral Precursors

Enzyme Class Reaction Type Substrate Product Application in Isoquinoline Synthesis Reference
Ketoreductases (KREDs) Asymmetric Reduction Prochiral Ketone Chiral Alcohol Synthesis of chiral side-chains or precursors nih.gov

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for scalability, safety, and process control. nih.gov Microreactor systems, with their high surface-area-to-volume ratio, allow for exquisite temperature control and rapid mixing, which can lead to higher yields and shorter reaction times. nih.gov

A notable application is the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) using a microreactor-mediated thermal isomerization. nih.gov In this process, a laterally lithiated aziridine (B145994) is isomerized to a C4-lithiated tetrahydroisoquinoline. The precise temperature control afforded by the flow reactor is crucial for the efficiency and reproducibility of this transformation. nih.gov This technology provides a pathway for the rapid, efficient, and scalable production of functionalized isoquinoline scaffolds. numberanalytics.comnih.gov

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. youtube.comyoutube.com These principles are being actively implemented in isoquinoline synthesis to reduce environmental impact.

Key aspects include:

Atom Economy : Designing reactions to maximize the incorporation of all starting materials into the final product. youtube.com Multi-component reactions, which combine three or more reactants in a single step to form a complex product, are excellent examples of high atom economy. iau.ir

Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. niscpr.res.in For example, ruthenium(II)-catalyzed C-H activation reactions provide a direct and efficient route to isoquinolines, replacing traditional methods that often require pre-functionalized substrates and harsh conditions. niscpr.res.in Similarly, copper-catalyzed cyclizations offer an efficient pathway. rsc.org

Safer Solvents and Reaction Conditions : A significant green advancement is the replacement of volatile and toxic organic solvents with more benign alternatives. youtube.com A green synthesis of isoquinolines has been developed using a Ru(II) catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable and recyclable solvent. niscpr.res.in Water has also been used as a solvent for the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to produce isoquinolines under mild conditions. rsc.org

Table 3: Application of Green Chemistry Principles in Isoquinoline Synthesis

Green Chemistry Principle Application Example Benefits Reference
Catalysis Ruthenium(II)-catalyzed C-H/N-N bond activation High atom economy, reusable catalytic system, avoids pre-activated substrates niscpr.res.in
Safer Solvents Use of PEG-400 as a biodegradable solvent Reduced environmental impact, simple extraction, recyclable system niscpr.res.in
Safer Solvents Use of water as a solvent in Cu(I)-catalyzed cyclization Eliminates organic solvents, mild conditions, high atom economy rsc.org

By integrating these advanced and sustainable methodologies, the synthesis of this compound and its derivatives can be achieved with greater efficiency, control, and environmental responsibility.

Reactivity and Derivatization Studies of 6 Bromoisoquinoline 3 Carbaldehyde

Transformations at the Aldehyde Functionality

The aldehyde at C-3 undergoes reactions typical of aromatic aldehydes, including nucleophilic additions, condensations, olefinations, and redox transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon framework.

The electrophilic carbon atom of the carbonyl group in 6-bromoisoquinoline-3-carbaldehyde is susceptible to attack by various nucleophiles, leading to addition and condensation products.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically involves the removal of water and can be catalyzed by acids. For instance, the reaction with anilines can produce N-aryl imine derivatives. mdpi.com These imines are valuable intermediates themselves, for example, in the synthesis of more complex heterocyclic systems. mdpi.com

Similarly, condensation with hydroxylamine (B1172632) yields the corresponding oxime. nih.govwikipedia.org Oximes are generated from the reaction of aldehydes or ketones with hydroxylamine, often using hydroxylamine hydrochloride in the presence of a base. nih.govmdpi.com The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. youtube.com The resulting oximes can exist as syn and anti geometric isomers. mdpi.com

Table 1: Imination and Oxime Formation Reactions

Reactant Reagent Product Type
This compound Primary Amine (e.g., Aniline) Imine (Schiff Base)
This compound Hydroxylamine (NH₂OH) Oxime

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. nih.govlookchem.com Typical active methylene compounds include malononitrile, cyanoacetates, and β-ketoesters. organic-chemistry.org The reaction with this compound would proceed via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. nih.gov A subsequent dehydration step yields a new α,β-unsaturated system. organic-chemistry.org This reaction is highly effective for producing substituted alkenes. researchgate.net The reactivity in these condensations can be influenced by substituents on the aromatic aldehyde, with electron-withdrawing groups often facilitating the reaction. nih.govrsc.org

Table 2: Representative Knoevenagel Condensation

Aldehyde Active Methylene Compound Catalyst (Example) Product
This compound Malononitrile Piperidine / Lemon Juice lookchem.com 2-(6-bromoisoquinolin-3-ylmethylene)malononitrile
This compound Ethyl Cyanoacetate Base (e.g., EDDA) organic-chemistry.org Ethyl 2-cyano-3-(6-bromoisoquinolin-3-yl)acrylate

The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org The reaction of this compound with a Wittig reagent, such as one derived from a triphenylphosphonium salt, would yield a 3-vinyl-6-bromoisoquinoline derivative. nih.gov The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides generally produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgslideshare.net These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and react with aldehydes to produce alkenes, predominantly with (E)-stereoselectivity. organic-chemistry.orgyoutube.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying product purification. wikipedia.orgorganic-chemistry.org The use of this compound in HWE reactions allows for the synthesis of various (E)-3-styryl-6-bromoisoquinolines and related derivatives. organic-chemistry.org

Table 3: Olefination Reactions

Reaction Reagent Type General Product
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR) 3-(alkenyl)-6-bromoisoquinoline
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate Carbanion ((RO)₂P(O)CH⁻R) (E)-3-(alkenyl)-6-bromoisoquinoline

Reductive amination is a powerful method for forming amines from carbonyl compounds. organic-chemistry.org The process can occur in a stepwise manner, involving the initial formation of an imine from this compound and an amine, followed by reduction of the C=N double bond. Alternatively, it can be performed as a one-pot reaction where the aldehyde, amine, and a reducing agent are combined. youtube.com Various reducing agents can be employed, including sodium borohydride (B1222165), silanes, or catalytic hydrogenation. organic-chemistry.orgyoutube.comnih.gov This reaction transforms the formyl group into an aminomethyl group, providing access to a range of 3-(aminomethyl)-6-bromoisoquinoline derivatives, which are important scaffolds in medicinal chemistry. researchgate.net The choice of reducing agent is crucial to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

Table 4: Reductive Amination of this compound

Amine Reducing Agent (Example) Product
Primary Amine (R-NH₂) Sodium Borohydride (NaBH₄) N-(substituted)-1-(6-bromoisoquinolin-3-yl)methanamine
Secondary Amine (R₂NH) Phenylsilane / [RuCl₂(p-cymene)]₂ organic-chemistry.org N,N-(disubstituted)-1-(6-bromoisoquinolin-3-yl)methanamine
Ammonia (NH₃) H₂ / Pd catalyst youtube.com 1-(6-bromoisoquinolin-3-yl)methanamine

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The reduction of the aldehyde group to a primary alcohol is a common transformation. Reagents such as sodium borohydride (NaBH₄) in ethanol (B145695) are effective for this purpose. researchgate.net This reaction converts this compound into (6-bromoisoquinolin-3-yl)methanol. This transformation is generally high-yielding and chemoselective, leaving other parts of the isoquinoline (B145761) ring and the bromo substituent intact. researchgate.net

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 6-bromoisoquinoline-3-carboxylic acid. Standard oxidizing agents for converting aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is critical to avoid unwanted side reactions on the electron-rich isoquinoline ring system. This carboxylic acid derivative serves as a key intermediate for the synthesis of amides, esters, and other acid derivatives.

Table 5: Oxidation and Reduction of the Aldehyde Group

Transformation Reagent (Example) Product
Reduction Sodium Borohydride (NaBH₄) researchgate.net (6-Bromoisoquinolin-3-yl)methanol
Oxidation Potassium Permanganate (KMnO₄) 6-Bromoisoquinoline-3-carboxylic acid

Oxidation and Reduction Chemistry

Reactions Involving the Bromo Substituent

The bromine atom at the C-6 position serves as an excellent handle for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in medicinal chemistry and materials science for constructing complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new C-C bonds at the site of the bromo substituent.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The 6-bromo position of the isoquinoline core is well-suited for this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

High yields have been reported for the Suzuki-Miyaura coupling of related bromo-quinoline derivatives. For instance, 6-bromo-1,2,3,4-tetrahydroquinolines have been successfully coupled with various substituted phenylboronic acids using a dichlorobis(triphenylphosphine)palladium(II) catalyst. researchgate.net Similarly, the synthesis of 3-bromo isoquinoline derivatives has been achieved via Suzuki coupling reactions. jptcp.com These examples strongly suggest that this compound would be a viable substrate for this reaction, providing access to a diverse library of 6-substituted isoquinolines. The aldehyde functionality is generally stable under these conditions.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand PPh₃, PCy₃, SPhos
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/Water, Toluene (B28343), DMF

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating arylalkyne structures. The 6-bromo position on the isoquinoline ring can be readily functionalized using this method to introduce alkynyl moieties.

The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine (B128534) which can also serve as the solvent. The presence of the aldehyde group at the C-3 position is not expected to interfere with the reaction. Successful Sonogashira couplings have been reported for various bromo-substituted nitrogen heterocycles, such as 6-amino-5-bromoquinolin-2(1H)-ones, demonstrating the utility of this reaction on similar scaffolds. researchgate.net

Table 4: General Parameters for Sonogashira Coupling

Component Example
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction would allow for the introduction of vinyl groups at the C-6 position of the isoquinoline ring. The reaction typically requires a palladium catalyst, a phosphine ligand or is run ligandless, and a base to neutralize the hydrogen halide formed during the catalytic cycle. The aldehyde group is generally tolerant of these conditions.

The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups, making it a robust choice for complex molecule synthesis. The this compound could be coupled with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) to generate the corresponding 6-substituted products. A key advantage is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback.

Table 5: Overview of Heck and Stille Coupling Reactions

Reaction Coupling Partner Key Reagents Product Type
Heck Coupling Alkene (e.g., Styrene, Acrylate) Pd(OAc)₂, P(o-tol)₃, Et₃N 6-Vinylisoquinoline derivative

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄, LiCl (additive) | 6-Arylisoquinoline derivative |

Transition Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly effective for the amination of aryl halides, including this compound. The process involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org

The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of phosphine ligands is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results by promoting the key steps of the catalytic cycle. youtube.com

Key Features of Buchwald-Hartwig Amination:

Catalyst: Typically a palladium(0) source, often generated in situ from a palladium(II) precatalyst.

Ligands: Bulky and electron-rich phosphine ligands are crucial for high efficiency.

Base: A non-nucleophilic base is used to deprotonate the amine.

Solvent: Anhydrous, aprotic solvents like toluene or THF are commonly employed.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org The aldehyde group at the 3-position and the nitrogen atom in the isoquinoline ring of this compound can provide some activation, although it is not as potent as nitro groups.

The SNAr mechanism typically proceeds through a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of this reaction is dependent on the strength of the nucleophile and the degree of activation of the aromatic ring. For SNAr to be a viable pathway with this compound, strong nucleophiles and potentially elevated temperatures would likely be required.

Organometallic Chemistry at the Brominated Position (e.g., Grignard and Organolithium Reagents)

The bromine atom at the 6-position of this compound provides a handle for the formation of organometallic reagents, such as Grignard and organolithium reagents. These transformations invert the polarity at the carbon atom, turning an electrophilic site into a nucleophilic one. libretexts.org

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an etheral solvent like diethyl ether or THF would lead to the formation of the corresponding Grignard reagent. masterorganicchemistry.com It is critical to use anhydrous conditions as Grignard reagents are strong bases and will react with water. libretexts.org

Organolithium Reagent Formation: Similarly, reaction with two equivalents of lithium metal can generate the organolithium derivative. masterorganicchemistry.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org

Once formed, these organometallic species are powerful nucleophiles and can react with a wide range of electrophiles. libretexts.orgwikipedia.org However, a significant challenge in using these reagents with this compound is the presence of the electrophilic aldehyde group within the same molecule. This can lead to self-reaction or the need for a protection-deprotection strategy for the aldehyde. Alternatively, the organometallic reagent could be generated and used at low temperatures to favor reaction with an external electrophile over intramolecular reactions. A common application for such reagents is the reaction with carbon dioxide to form carboxylic acids. youtube.com

Reactivity of the Isoquinoline Core

Electrophilic Aromatic Substitution (EAS) Patterns

In electrophilic aromatic substitution (EAS) reactions, the isoquinoline ring system is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. imperial.ac.ukeduncle.com The substitution pattern is dictated by the relative stability of the cationic intermediates (Wheland intermediates) formed upon attack by the electrophile. For isoquinoline itself, electrophilic attack preferentially occurs on the benzene ring (the carbocyclic ring) rather than the pyridine (B92270) ring (the heterocyclic ring), as the former is more electron-rich. quimicaorganica.org

The positions most susceptible to electrophilic attack are C5 and C8, as the positive charge in the resulting intermediates can be delocalized without involving the positively charged nitrogen atom, which would be highly destabilizing. quimicaorganica.org The presence of a bromine atom at C6, being a deactivating but ortho-, para-directing group, would further influence the regioselectivity. The aldehyde group at C3 is a deactivating group and would primarily affect the reactivity of the pyridine ring. Therefore, for this compound, electrophilic substitution would be expected to occur predominantly at the C5 and C8 positions of the benzene ring. Studies on isoquinoline itself have shown a reactivity order of 4 > 5 = 7 > 8 > 6 > 3 > 1 for electrophilic attack under neutral conditions. rsc.org

C-H Functionalization and Metalation Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. nih.gov For isoquinolines, transition-metal-catalyzed C-H activation has been extensively studied. researchgate.netresearchgate.net These methods often employ a directing group to achieve high regioselectivity. The nitrogen atom in the isoquinoline ring can itself act as a directing group, facilitating functionalization at adjacent positions.

Metalation, the deprotonation of a C-H bond by a strong base to form an organometallic species, is another strategy for functionalizing the isoquinoline core. imperial.ac.uk The acidity of the C-H protons in isoquinoline is enhanced compared to benzene, making them susceptible to deprotonation by strong bases like organolithium reagents. The regioselectivity of metalation is influenced by both kinetic and thermodynamic factors.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.comorganic-chemistry.org Aldehydes are common components in MCRs, and this compound is a suitable substrate for such transformations.

For instance, isoquinolines can participate in 1,4-dipolar cycloaddition reactions. The reaction of an isoquinoline with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), generates a 1,4-dipolar intermediate. sci-hub.se This intermediate can then be trapped by a third component, such as an aldehyde, to construct complex heterocyclic scaffolds. The aldehyde group of this compound could potentially act as the dipolarophile in such a reaction sequence.

Furthermore, aldehydes are key starting materials in many named MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. While specific examples involving this compound may not be extensively documented, its aldehyde functionality makes it a prime candidate for incorporation into known or novel MCRs to generate structurally diverse and complex molecules. For example, a one-pot, three-component reaction involving 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and cyclic active methylene compounds has been reported, highlighting the utility of related heterocyclic aldehydes in MCRs. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 6 Bromoisoquinoline 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental structural information.

The ¹H NMR spectrum of 6-bromoisoquinoline-3-carbaldehyde would be expected to show distinct signals for each of the aromatic protons and the aldehyde proton. The chemical shifts of the aromatic protons are influenced by the bromine atom and the aldehyde group, as well as their positions on the isoquinoline (B145761) ring. The aldehyde proton typically appears as a singlet at a downfield chemical shift, often in the range of 9-10 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the isoquinoline ring and the aldehyde group exhibit characteristic chemical shifts. wisc.edu The carbonyl carbon of the aldehyde group is particularly noteworthy, appearing significantly downfield (typically 190-200 ppm) due to the deshielding effect of the adjacent oxygen atom. docbrown.info The carbon atom attached to the bromine will also show a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde Proton9.5 - 10.5---
Aldehyde Carbon---190 - 195
Aromatic Protons7.5 - 9.0---
Aromatic Carbons---120 - 155
Carbon bonded to Bromine---~120

2D NMR Techniques for Connectivity and Proximity (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. scribd.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. scribd.comscience.gov For this compound, COSY would show correlations between the coupled protons on the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comemerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). emerypharma.comresearchgate.net This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. researchgate.netyoutube.com For instance, the aldehyde proton would show an HMBC correlation to the C3 carbon of the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is essential for determining the three-dimensional structure and stereochemistry of a molecule. science.govresearchgate.net

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. spectroscopyonline.com ssNMR can differentiate between crystalline and amorphous forms of this compound and its derivatives by analyzing differences in chemical shifts and relaxation times, which are sensitive to the local molecular environment and packing. spectroscopyonline.com

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes or restricted rotation around bonds. nih.gov For derivatives of this compound, DNMR could be employed to investigate the rotational barrier around the bond connecting the aldehyde group to the isoquinoline ring. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these dynamic processes. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.org

Characteristic Functional Group Assignments

The IR and Raman spectra of this compound and its derivatives are characterized by specific absorption bands corresponding to the various functional groups.

Aldehyde Group : The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1685-1710 cm⁻¹ for aromatic aldehydes. vscht.cz The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands around 2830-2695 cm⁻¹. vscht.cz

Isoquinoline Ring : The C=C and C=N stretching vibrations of the isoquinoline ring will produce a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. libretexts.org

Bromo Group : The C-Br stretching vibration typically appears in the lower frequency region of the IR spectrum, generally between 690-515 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net For instance, non-polar bonds often give rise to strong Raman signals, which can be weak in the IR spectrum. The Raman spectrum of crystalline this compound would provide detailed information on the vibrational modes of the crystal lattice. spectroscopyonline.comiku.edu.tr

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Characteristic IR Frequency (cm⁻¹) Characteristic Raman Frequency (cm⁻¹)
AldehydeC=O Stretch1685 - 1710 (Strong)Variable
AldehydeC-H Stretch2830 - 2695 (Weak, two bands)Variable
Aromatic RingC=C, C=N Stretch1400 - 1600 (Multiple bands)Strong
Aromatic RingC-H Stretch> 3000Strong
Bromo GroupC-Br Stretch690 - 515Variable

Intermolecular Interaction Analysis

The primary interactions expected to govern the crystal packing include hydrogen bonds, halogen bonds, and π-π stacking interactions. The aldehyde oxygen is a potential hydrogen bond acceptor, likely forming weak C–H···O hydrogen bonds with aromatic or aldehydic protons of neighboring molecules. The nitrogen atom of the isoquinoline ring can also act as a hydrogen bond acceptor.

The bromine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the bromine (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the nitrogen atom or the aldehyde oxygen. mdpi.com Such Br···N or Br···O interactions can act as significant structure-directing synthons. acs.org Furthermore, Br···Br interactions can also contribute to the stability of the crystal lattice. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. While specific experimental mass spectra for this compound are not available in the reviewed literature, its expected behavior under mass spectrometric conditions can be predicted based on established fragmentation principles for isoquinolines and aromatic aldehydes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. libretexts.orgnih.govenovatia.com The theoretical exact mass of this compound can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). missouri.edu

The calculated monoisotopic mass is a critical parameter for the identification of this compound in complex mixtures and for the confirmation of its synthesis.

Table 1: Theoretical Exact Mass of this compound

Chemical FormulaIsotopeNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
C₁₀H₆BrNOS¹²C1012.000000120.000000
¹H61.0078256.046950
⁷⁹Br178.91833778.918337
¹⁴N114.00307414.003074
¹⁶O115.99491515.994915
Total 234.963276

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation to produce product ions. nationalmaglab.org The resulting fragmentation pattern provides valuable information about the molecule's structure. wikipedia.org

For this compound, fragmentation is expected to be initiated at the aldehyde group and within the isoquinoline ring system. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, followed by the loss of carbon monoxide (M-29). miamioh.edulibretexts.org Fragmentation of the isoquinoline ring often involves the loss of HCN. mcmaster.ca The presence of the bromine atom will also be evident in the isotopic pattern of bromine-containing fragments.

Table 2: Plausible MS/MS Fragmentation Pathway for this compound

m/z (Da)Proposed Fragment IonPlausible Structure
235.97[M+H]⁺6-Bromo-3-(hydroxymethyl)isoquinolin-2-ium
234.96[M]⁺˙This compound radical cation
233.96[M-H]⁺6-Bromoisoquinoline-3-carbonylium
206.96[M-H-CO]⁺6-Bromoisoquinolinium
127.99[M-H-CO-Br]⁺Isoquinolinium
101.02[C₈H₅]⁺Benzyne radical cation

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is expected to be largely planar due to the aromatic nature of the isoquinoline ring system. The bond lengths within the fused rings are anticipated to be intermediate between typical single and double bonds, characteristic of aromatic systems. docbrown.info For instance, the C-C bond lengths in the benzene (B151609) and pyridine (B92270) rings are expected to be in the range of 1.36 to 1.42 Å. The C-N bonds within the pyridine ring will be approximately 1.33-1.37 Å.

The C-Br bond length is predicted to be around 1.90 Å, consistent with C(sp²)-Br bonds in other brominated aromatic compounds. The aldehyde group, attached at the 3-position, will have a C=O double bond length of approximately 1.21 Å and a C-H bond length of about 1.10 Å. The bond angles within the hexagonal rings will be close to 120°, consistent with sp² hybridization.

A key conformational feature is the dihedral angle between the plane of the isoquinoline ring and the aldehyde group. It is expected that the molecule will adopt a conformation that minimizes steric hindrance, likely with the aldehyde group being coplanar with the isoquinoline ring to maximize conjugation.

Table 3: Expected Bond Parameters for this compound

BondExpected Bond Length (Å)Bond AngleExpected Bond Angle (°)
C-C (aromatic)1.36 - 1.42C-C-C (aromatic)~120
C-N (aromatic)1.33 - 1.37C-N-C (aromatic)~120
C(sp²)-Br~1.90C-C-Br~120
C-C(aldehyde)~1.49C-C=O~123
C=O~1.21C-C-H (aldehyde)~116
C(aldehyde)-H~1.10O=C-H~121

Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, leading to the formation of specific supramolecular synthons. researchgate.net For this compound, several key interactions are expected to direct the crystal packing.

The presence of the bromine atom makes halogen bonding a likely and significant interaction. nih.gov A Br···N synthon between the bromine atom of one molecule and the nitrogen atom of the isoquinoline ring of another is a strong possibility, leading to the formation of linear or zigzag chains. mdpi.com

Furthermore, the aromatic rings are prone to π-π stacking interactions, which would contribute to the stabilization of the crystal structure by forming columns or layers of molecules. The aldehyde group can participate in weak C-H···O hydrogen bonds, further linking the molecules into a three-dimensional network. The interplay and relative strengths of these interactions will ultimately define the crystal packing motif. Studies on similar bromo-substituted aromatic polyesters have shown that the bromine substituent plays a crucial role in determining the crystal-mesophase transition temperatures. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Among these, electronic circular dichroism (CD) is a powerful, non-destructive method for the stereochemical analysis of chiral compounds in solution. nih.gov While this compound itself is achiral, its derivatives, formed through reactions at the carbaldehyde group (e.g., reduction to a secondary alcohol or addition of a chiral nucleophile), can possess one or more stereocenters.

CD spectroscopy is instrumental in assigning the absolute configuration of enantiomers and determining their optical purity. nih.gov Enantiomeric pairs of a chiral derivative of this compound would be expected to produce CD spectra that are mirror images of each other. One enantiomer will exhibit positive deflections, known as positive Cotton Effects (CE), at specific wavelengths, while its counterpart will show negative Cotton Effects of equal magnitude at the same wavelengths. nih.govmdpi.com The intensity of the CD signal (measured as molar ellipticity [θ] or differential extinction Δε) is directly proportional to the enantiomeric excess (ee) of the sample, making it an excellent tool for quantifying enantiopurity. nih.gov

The observed CD spectrum is a function of the molecule's chromophores—the parts that absorb UV-Vis light—and their spatial arrangement relative to the chiral center. For derivatives of this compound, the isoquinoline ring system acts as the primary chromophore. The precise position and sign of the Cotton effects are sensitive to the nature of the substituents and their conformation, providing a unique fingerprint for a specific stereoisomer. mdpi.comnih.govarxiv.org

To illustrate, consider the hypothetical enantiomers (R)- and (S)-[6-bromo-3-(hydroxymethyl)isoquinolin-3-yl]methanol, a potential chiral derivative. Their analysis by CD spectroscopy could yield the data presented in the following table.

Interactive Data Table: Hypothetical Circular Dichroism Data for Chiral Derivatives

EnantiomerWavelength of Maxima (nm)Molar Ellipticity (Δε, M⁻¹cm⁻¹)Cotton Effect
(R)-Derivative235+12.5Positive
(S)-Derivative235-12.4Negative
Racemic Mixture2350.0None
Sample with 50% ee (R)235+6.2Positive

Note: The data in this table is illustrative and represents the expected principles of CD analysis for a pair of enantiomers.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and analysis of compounds. For this compound and its derivatives, advanced chromatographic techniques are essential for ensuring chemical purity and for resolving complex mixtures of isomers, including enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and separating isomers. For a compound like this compound, an initial purity check is typically performed using reverse-phase HPLC coupled with an advanced detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

A DAD provides UV-Vis absorbance information across a range of wavelengths simultaneously, allowing for peak identity confirmation and the detection of co-eluting impurities that may have different spectral profiles. An LC-MS system provides the mass-to-charge ratio of the eluting compound, offering definitive confirmation of the molecular weight of this compound and its derivatives, and facilitating the identification of byproducts.

The separation of chiral derivatives of this compound requires specialized chiral HPLC. This is most commonly achieved using a chiral stationary phase (CSP). These phases are themselves chiral and interact diastereomerically with the enantiomers in the sample, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for this purpose.

Interactive Data Table: Representative HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)UV λmax (nm)
This compound8.4599.2225, 270, 310
Impurity A6.210.5245
Impurity B9.120.3220, 265

Note: This table represents a typical output for a purity analysis of the parent compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC, particularly for the analysis and purification of chiral compounds. wikipedia.org The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. youtube.com CO2 becomes supercritical above its critical point (31.1 °C and 73.8 bar), where it exhibits properties of both a liquid and a gas. wikipedia.orgyoutube.com

The primary advantages of SFC for the separation of chiral derivatives of this compound include significantly faster analysis times and reduced consumption of organic solvents. youtube.com A typical chiral separation on SFC can be accomplished in under 10 minutes, compared to potentially much longer run times for HPLC. youtube.com This high throughput is invaluable in screening reaction conditions and for preparative separations to isolate pure enantiomers for further study. wikipedia.orgnih.gov

Similar to HPLC, chiral SFC relies on chiral stationary phases to resolve enantiomers. The mobile phase typically consists of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol (B129727) or ethanol (B145695), to modulate solute retention and improve peak shape. youtube.com

Interactive Data Table: Hypothetical Chiral SFC Separation Data

Enantiomer of DerivativeRetention Time (min)Resolution (Rs)
Enantiomer 13.2\multirow{2}{*}{2.1}
Enantiomer 24.1

Note: This table illustrates a rapid and efficient baseline separation of two enantiomers, which is characteristic of SFC.

Theoretical and Computational Chemistry Studies on 6 Bromoisoquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov It is used to determine the electronic structure of molecules, providing a basis for predicting a wide array of properties. DFT calculations for molecules similar to 6-Bromoisoquinoline-3-carbaldehyde, such as 6-quinolinecarboxaldehyde and 2-chloroquinoline-3-carboxaldehyde, have been successfully employed to analyze their structure and vibrational spectra. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles.

A key aspect of its structure is the rotational orientation of the carbaldehyde (-CHO) group relative to the isoquinoline (B145761) ring. A potential energy surface scan can identify the most stable conformers. For the analogous compound 6-quinolinecarboxaldehyde (6QC), DFT calculations have shown that the molecule has two possible rotamers depending on the orientation of the aldehyde group. nih.gov The most stable conformer is the one where the oxygen atom of the aldehyde group is oriented away from the nitrogen atom of the quinoline (B57606) ring. nih.gov A similar conformational preference would be expected for this compound.

Illustrative Optimized Geometrical Parameters for an Analogous Compound (6-Quinolinecarboxaldehyde) (Note: This data is for 6-quinolinecarboxaldehyde, calculated at the B3LYP/6-311++G(d,p) level, and serves as an example of the parameters obtained through DFT.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-BrNot Applicable
C-C (ring)~1.37 - 1.42~118 - 122~0 - 1
C-N (ring)~1.32 - 1.38~117 - 123~0 - 1
C-CHO~1.48
C=O~1.22
C-C-H~119 - 121
C-N-C~117.5
C-C-CHO~120
O=C-C-C~180 (for stable rotamer)

Data derived from methodology described for 6-quinolinecarboxaldehyde. nih.gov

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgpmf.unsa.ba A smaller gap suggests the molecule is more reactive and can be more easily excited. wikipedia.orgpmf.unsa.ba

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential near the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, while positive potential would be expected around the hydrogen atoms.

Key Electronic Properties and Their Significance

PropertyDefinitionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (act as a nucleophile).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (act as an electrophile). wuxibiology.com
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. wikipedia.orgpmf.unsa.ba
Molecular Electrostatic Potential (MEP) 3D map of the electronic charge distribution.Identifies reactive sites for nucleophilic and electrophilic attack. researchgate.net

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. q-chem.com These calculations are essential for interpreting experimental spectra, as they allow for the assignment of specific absorption bands to the corresponding molecular vibrations (e.g., stretching, bending, and twisting of bonds). nist.govmdpi.com

For a reliable comparison with experimental data, calculated frequencies are often scaled by a factor to account for approximations in the computational method and the neglect of anharmonicity. nih.gov Studies on similar molecules like 2-chloroquinoline-3-carboxaldehyde and 6-quinolinecarboxaldehyde have shown good agreement between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. nih.govnih.gov This allows for a detailed assignment of vibrational modes, including those associated with the quinoline ring, the C-Br bond, and the carbaldehyde group.

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These theoretical predictions are a powerful tool for confirming molecular structures and assigning signals in experimental NMR spectra. nih.govst-andrews.ac.uk The accuracy of DFT-predicted chemical shifts can often rival that of experimental databases, with root mean square errors typically falling within 0.2–0.4 ppm for ¹H shifts. nih.gov

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods can be used to study electronic properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data for parametrization. arxiv.org They can be computationally more demanding than DFT but provide a different theoretical perspective. Ab initio methods are often used as a baseline or in combination with other methods to study electronic properties and defects in materials. mdpi.com

Semi-Empirical Methods: These methods, such as AM1 and PM-series (PM3, PM6, PM7), are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify calculations. nih.govwikipedia.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems. nih.gov However, their accuracy is dependent on the molecule being similar to those used in the parametrization dataset. wikipedia.org They are particularly useful for high-throughput screening or initial explorations of large chemical spaces.

Reaction Mechanism Elucidation

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a chemical reaction. This provides critical insights into reaction pathways, kinetics, and the roles of catalysts or substituents.

For this compound, its role as a synthon in organic synthesis can be investigated computationally. For instance, its participation in reactions like Vilsmeier-Haack or cross-coupling reactions could be modeled. researchgate.net The aldehyde functional group and the bromo-substituent are key reactive sites, and theoretical studies can predict their behavior in various chemical transformations, guiding the development of novel synthetic routes.

Transition State Localization and Energy Barrier Calculations

The study of chemical reactions at a molecular level often involves the identification of the transition state—the highest energy point along the reaction pathway. Locating this state and calculating the associated energy barrier provides crucial information about the reaction kinetics. Computational methods such as QST2 (Quadratic Synchronous Transit) or density functional theory (DFT) are commonly employed for this purpose. researchgate.net These calculations can determine the feasibility and rate of a chemical transformation. For this compound, such analyses would be essential for predicting its behavior in synthetic reactions.

Reaction Coordinate Analysis

Following the identification of a transition state, a reaction coordinate analysis, often using Intrinsic Reaction Coordinate (IRC) calculations, is performed. researchgate.net This analysis maps the entire energy profile of a reaction, from reactants through the transition state to the products, providing a detailed understanding of the reaction mechanism. youtube.com This would allow researchers to visualize the geometric changes the molecule undergoes during a reaction.

Solvent Effects on Reactivity and Selectivity

The surrounding solvent can significantly influence the rate and outcome of a chemical reaction. rsc.org Computational models can simulate these effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation. rsc.org These studies are critical for optimizing reaction conditions and can explain why a reaction behaves differently in various solvents. For this compound, understanding solvent effects would be key to its practical use in synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Material Science Applications

QSAR models are statistical models that relate the chemical structure of a molecule to its activity or a specific property. bohrium.com In material science, QSAR can be used to predict properties such as conductivity, stability, or optical characteristics. researchgate.net Developing a QSAR model for derivatives of this compound could accelerate the discovery of new materials with desired properties.

Aromaticity and Electron Delocalization Analysis within the Isoquinoline System

The isoquinoline core of this compound is an aromatic system, which dictates many of its chemical and physical properties. Computational methods can quantify the degree of aromaticity and visualize the electron delocalization within the ring system. This analysis helps to understand the molecule's stability, reactivity, and electronic properties.

While the specific application of these computational methods to this compound is not found in current literature, the principles and techniques are well-established within the field of computational chemistry. Future research in this area would be highly beneficial for unlocking the full potential of this compound and its derivatives.

Applications of 6 Bromoisoquinoline 3 Carbaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 6-bromoisoquinoline-3-carbaldehyde makes it an ideal precursor for the synthesis of intricate heterocyclic systems. nih.govmdpi.comnih.gov The aldehyde group can react with various nucleophiles to build new rings, while the bromine atom offers a handle for further functionalization or ring fusion through cross-coupling chemistry.

The aldehyde functionality of isoquinoline-3-carbaldehydes is a key feature for constructing fused polycyclic systems. For instance, in reactions analogous to those seen with similar chloro-substituted carbaldehydes, the aldehyde can react with anilines to form an intermediate imine. mdpi.com This imine can then undergo an in-situ, acid-promoted intramolecular cyclization onto the isoquinoline (B145761) ring system, leading to the formation of fused quinoline (B57606) derivatives. This strategy, when applied to this compound, would yield complex polycyclic aromatic compounds that incorporate the isoquinoline moiety. The general reaction scheme involves the initial formation of an imine, followed by an efficient cyclization step, demonstrating the utility of these carbaldehydes as building blocks for larger aromatic systems. mdpi.com

Furthermore, the bromine atom at the 6-position can be utilized in palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, to introduce aryl or vinyl groups. nih.gov Subsequent intramolecular reactions, like a Heck reaction or other C-H activation strategies, could then be employed to form additional fused rings, expanding the polycyclic aromatic framework.

The electrophilic nature of the carbaldehyde group makes it a prime target for nitrogen-based nucleophiles, leading to the synthesis of a variety of novel nitrogen-containing heterocycles. nih.gov For example, quinoline-3-carbaldehydes have been shown to react with indole (B1671886) to form chromene-indole hybrids. mdpi.com Similarly, this compound can be expected to react with various nitrogen-rich compounds like amines, hydrazines, and other heterocycles.

A common synthetic route involves the condensation of the aldehyde with a primary amine to form an imine, which can either be a stable final product or an intermediate for further cyclization. For example, reaction with substituted anilines can lead to the formation of fused quinoline structures. mdpi.com The reaction with compounds containing multiple nucleophilic sites can lead to the formation of more complex heterocyclic systems. The versatility of the aldehyde group allows for a broad range of synthetic transformations, making it a cornerstone in the construction of diverse nitrogen-containing molecular libraries. nih.govnih.gov

Intermediate in the Preparation of Advanced Ligands for Catalysis

The isoquinoline scaffold is a privileged structure in the design of ligands for transition metal catalysis. The nitrogen atom within the ring acts as a Lewis basic site capable of coordinating to a metal center. The strategic placement of the bromo and carbaldehyde groups on this compound provides entry points for creating sophisticated ligand architectures.

While direct synthesis of chiral ligands from this compound is not extensively documented, its structure is highly amenable to modification for such purposes. The aldehyde group can be transformed into a variety of chiral functionalities. For example, it can be reacted with a chiral secondary amine to form a chiral enamine or be reduced to an alcohol, which can then be used to form chiral ethers or esters.

Alternatively, the aldehyde can undergo reaction with chiral auxiliaries to introduce stereocenters. The resulting diastereomers could then be separated and the auxiliary removed to yield enantiopure ligands. The isoquinoline nitrogen, in concert with a newly introduced chiral center and potentially another donor atom installed via the bromo-position, could form a pincer-type or bidentate chiral ligand suitable for asymmetric catalysis.

Multidentate ligands are crucial for stabilizing metal complexes and influencing their catalytic activity. This compound is an excellent platform for building such ligands. The isoquinoline nitrogen provides one coordination site. The aldehyde group can be converted into other donor groups, such as an imine (with a coordinating substituent), an amine, or a phosphine (B1218219) group.

Simultaneously, the bromine at the 6-position can be replaced with another donor group using cross-coupling chemistry. For example, a Suzuki or Stille coupling could introduce a pyridine (B92270), pyrazole, or phosphine-containing aryl group. This multi-step functionalization allows for the creation of tridentate or even tetradentate ligands with well-defined geometries, capable of forming stable and catalytically active metal complexes.

Building Block for Functional Materials

Poly-substituted quinolines are of significant interest for their photophysical properties and potential applications in optoelectronic materials. nih.gov The this compound scaffold is an ideal starting point for creating such functional materials. The key is the ability to use the bromine atom as a point of diversification through palladium-catalyzed cross-coupling reactions.

By performing a Suzuki-Miyaura cross-coupling reaction, a wide variety of aryl and vinyl groups can be attached at the 6-position. This modular approach allows for the systematic tuning of the electronic properties of the molecule. Introducing electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the compound, which in turn influences its absorption and emission spectra. nih.gov For example, coupling with electron-rich arylboronic acids can lead to compounds with significant fluorescence. These resulting triarylquinoline derivatives serve as emitting chromophores and are components in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Organic Semiconductors and Optoelectronic Materials Precursors

The quest for novel organic materials with tailored electronic and photophysical properties is a driving force in materials science. Quinoline and isoquinoline derivatives are recognized as important components in optoelectronic materials due to their inherent electron-deficient nature, which facilitates intramolecular charge transfer (ICT) when coupled with electron-donating moieties. mdpi.comnih.gov this compound serves as an ideal precursor for creating such donor-π-acceptor (D-π-A) systems.

The key to its utility lies in the strategic use of the bromine atom. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the bromo-isoquinoline core can be linked to various aryl or arylvinyl groups, which act as electron donors. mdpi.com Research on the closely related 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has demonstrated that Suzuki-Miyaura coupling with arylboronic acids successfully yields 4,6,8-triarylquinoline-3-carbaldehydes. mdpi.comnih.gov These resulting polyarylquinoline structures exhibit absorption spectra characteristic of π–π* transitions within the conjugated quinoline ring. mdpi.com

By analogy, coupling this compound with a suitable electron-donating boronic acid would create a D-π-A molecule where the isoquinoline-3-carbaldehyde (B112757) portion acts as the electron acceptor. The photophysical properties of these final compounds can be fine-tuned by varying the nature of the aryl group attached at the 6-position. The aldehyde functionality can be further modified, for instance, by reduction to an alcohol or conversion to an imine, to modulate the electronic properties of the final material. mdpi.com Such compounds are foundational for developing materials for organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) polymers. mdpi.comnih.gov

Table 1: Potential Optoelectronic Materials Derived from this compound

PrecursorReaction TypeCoupled Moiety (Example)Resulting Structure ClassPotential Application
This compoundSuzuki-Miyaura CouplingPhenylboronic acid6-Phenylisoquinoline-3-carbaldehydeOrganic Semiconductor
This compoundSuzuki-Miyaura Coupling4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)isoquinoline-3-carbaldehydeNLO Material Precursor
This compoundHeck CouplingStyrene6-Styrylisoquinoline-3-carbaldehydeFluorescent Probe
This compoundBuchwald-Hartwig AminationDiphenylamine6-(Diphenylamino)isoquinoline-3-carbaldehydeHole-Transport Material

Monomers for Tailored Polymeric Systems

The development of conjugated polymers is central to the advancement of organic electronics, including applications in organic field-effect transistors (OFETs) and polymer solar cells. rsc.org this compound is a bifunctional monomer that can be incorporated into polymer backbones through two distinct chemical pathways, offering flexibility in polymer design.

Firstly, the aldehyde group can participate in polycondensation reactions. For instance, condensation with a diamine monomer would lead to the formation of poly(azomethine)s or poly(imine)s. rsc.org Research on thienoisoindigo (TII)-based dialdehyde (B1249045) monomers has shown that polycondensation with diamines like p-phenylenediamine (B122844) yields recyclable semiconducting polymers with respectable field-effect mobilities. rsc.orgchemrxiv.org This establishes a clear precedent for using aldehyde-functionalized aromatic monomers to create functional polymers.

Secondly, the bromine atom allows for polymerization via step-growth cross-coupling reactions. Suzuki polycondensation, a powerful method for creating fully conjugated polymers, could be employed by reacting this compound with a comonomer containing two boronic acid or boronate ester groups (e.g., 1,4-phenylenediboronic acid). This approach would directly incorporate the electron-accepting isoquinoline unit into the polymer backbone, creating a material with potential for use in electronic devices. The aldehyde group could either be carried through the polymerization or be protected and deprotected as needed, offering a handle for post-polymerization modification to fine-tune solubility or electronic properties.

The incorporation of the rigid and electron-deficient isoquinoline moiety is expected to yield polymers with high thermal stability and defined electronic characteristics, making them suitable for demanding applications in optoelectronics. mdpi.comnih.gov

Table 2: Polymerization Strategies Using this compound

Polymerization MethodReactive Group UtilizedComonomer Type (Example)Resulting Polymer ClassPotential Properties
PolycondensationAldehyde (-CHO)Diamine (e.g., p-Phenylenediamine)Poly(azomethine)Thermally Stable, Semiconducting
Suzuki PolycondensationBromine (-Br)Diboronic Acid (e.g., 1,4-Benzenediboronic acid)Poly(isoquinoline)Conjugated, Electron-Accepting
Heck PolycondensationBromine (-Br)Divinyl Compound (e.g., 1,4-Divinylbenzene)Poly(arylene vinylene)Photoluminescent, Semiconducting

Role in the Development of Novel Organic Reactions and Methodologies

Beyond its applications in materials science, this compound is a valuable substrate for developing and showcasing novel synthetic methodologies, particularly for the construction of complex heterocyclic scaffolds. The presence of two orthogonal reactive sites—the nucleophilic-addition-prone aldehyde and the cross-coupling-ready C-Br bond—allows for its use in a variety of powerful synthetic transformations.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govmdpi.com Aldehydes are classic inputs for many named MCRs. This compound can serve as the aldehyde component in reactions such as:

Ugi and Passerini Reactions: These isocyanide-based MCRs would combine the isoquinoline carbaldehyde with an amine, a carboxylic acid (Ugi), or just a carboxylic acid (Passerini) and an isocyanide to rapidly generate complex α-aminoacyl amides or α-acyloxy amides, respectively. nih.govmdpi.com The products retain the bromo-isoquinoline core for subsequent functionalization.

Groebke-Blackburn-Bienaymé Reaction: This reaction combines an aldehyde, an amine, and an isocyanide to form 3-aminoimidazoles fused to the reacting amine's scaffold. mdpi.com

Synthesis of Fused Heterocycles: The aldehyde group is a key functional handle for building new rings onto the isoquinoline framework. Studies on analogous 4-chloro-2H-chromene-3-carbaldehydes have shown that reaction with anilines, followed by acid-promoted intramolecular cyclization, can produce fused quinoline systems (chromeno[3,4-c]quinolines). mdpi.comnih.gov A similar strategy with this compound could be envisioned, reacting it with various amino-heterocycles to generate novel, complex polycyclic aromatic systems.

Wittig and Related Reactions: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. Reacting this compound with various phosphorus ylides would yield 6-bromo-3-styrylisoquinolines and related vinyl derivatives. nih.gov These compounds, which extend the π-conjugation of the system, are of interest as fluorescent probes and building blocks for larger conjugated materials. nih.gov

The utility of this compound in these reactions demonstrates its value as a versatile synthon, enabling synthetic chemists to rapidly build molecular complexity and explore new chemical space.

Table 3: Methodologies Employing this compound

Reaction MethodologyReactive GroupKey ReagentsProduct Class
Wittig ReactionAldehydePhosphonium (B103445) Ylide3-Styrylisoquinolines
Passerini 3-Component ReactionAldehydeIsocyanide, Carboxylic Acidα-Acyloxy Amides
Ugi 4-Component ReactionAldehydeIsocyanide, Carboxylic Acid, Amineα-Aminoacyl Amides
Condensation/CyclizationAldehydeAnilines, Amino-heterocyclesFused Polycyclic Heterocycles

Future Research Directions and Unexplored Avenues for 6 Bromoisoquinoline 3 Carbaldehyde

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for 6-bromoisoquinoline-3-carbaldehyde and its derivatives often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The principles of green chemistry call for the development of more sustainable and atom-economical alternatives.

Future research should prioritize the design of synthetic pathways that maximize the incorporation of all reactant atoms into the final product, minimizing byproducts. jocpr.com This can be achieved through the exploration of catalytic reactions, such as C-H activation, which would allow for the direct functionalization of the isoquinoline (B145761) core, bypassing the need for pre-functionalized starting materials. beilstein-journals.org For instance, developing a direct C-H carbonylation or formylation of 6-bromoisoquinoline (B29742) would represent a significant advancement in atom economy.

Furthermore, the use of environmentally benign solvents, or even solvent-free reaction conditions, should be a key consideration. beilstein-journals.org Exploring mechanochemical methods, where mechanical force is used to drive chemical reactions, could also offer a greener alternative to traditional solvent-based synthesis. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a crucial metric in evaluating the sustainability of new synthetic routes. jocpr.comscribd.com Addition reactions, which inherently have 100% atom economy, should be favored wherever possible. scribd.com

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The reactivity of this compound is largely dictated by its aldehyde and bromo-substituted isoquinoline functionalities. While standard transformations of the aldehyde group (e.g., oxidation, reduction, Wittig reaction) have been reported, a deeper understanding of its reactivity under various conditions is needed. nih.gov

Future investigations should focus on uncovering novel reactivity patterns. This could involve exploring its behavior in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. researchgate.net Such reactions are highly efficient and can rapidly generate molecular diversity. Additionally, the development of highly selective transformations is paramount. For example, achieving regioselective functionalization at different positions of the isoquinoline ring, while the aldehyde group remains intact or is protected, would significantly enhance its synthetic utility.

The interplay between the aldehyde and the bromo-substituent in directing the outcome of reactions is another area ripe for exploration. Could the bromine atom be used to direct ortho-lithiation or participate in novel cyclization reactions? Answering such questions will require systematic studies involving a wide range of reagents and reaction conditions.

Integration into Continuous Flow Synthesis and Automation Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless scale-up. rsc.org The integration of the synthesis and derivatization of this compound into continuous flow platforms is a promising avenue for future research.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.gov This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents. For instance, a continuous flow process for the Vilsmeier-Haack reaction, a common method for synthesizing quinoline-3-carbaldehydes, could improve its safety and efficiency. univen.ac.za

Furthermore, the coupling of flow reactors with automated systems for reaction optimization and product analysis can accelerate the discovery of new reactions and the development of efficient synthetic protocols. rsc.org This approach, often referred to as "self-optimizing" or "self-driving" laboratories, can rapidly screen a large parameter space to identify the optimal conditions for a given transformation of this compound.

Applications in Supramolecular Chemistry and Host-Guest Systems

The rigid, planar structure of the isoquinoline core and the presence of a hydrogen-bond-accepting nitrogen atom make this compound an intriguing candidate for applications in supramolecular chemistry. Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies.

Future research could explore the use of this compound as a building block for the construction of macrocycles and other supramolecular architectures. The aldehyde group can be readily modified to introduce various recognition motifs, enabling the design of synthetic receptors for specific guest molecules. These host-guest systems could find applications in sensing, catalysis, and drug delivery. nih.gov

For example, by incorporating this compound into larger macrocyclic structures, it may be possible to create hosts that selectively bind to specific ions or small organic molecules. The bromine atom could also be exploited for further functionalization, allowing for the fine-tuning of the host's binding properties.

Investigation as a Core Component in Novel Material Science Applications (e.g., MOFs, COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable properties. researchgate.netyoutube.com They are constructed from metal ions or clusters linked together by organic ligands. The unique structural and electronic properties of this compound make it a promising candidate for use as an organic linker in the synthesis of novel MOFs and COFs.

The nitrogen atom in the isoquinoline ring and the oxygen atom of the aldehyde group can act as coordination sites for metal ions, leading to the formation of stable framework structures. researchgate.net The bromine atom offers a handle for post-synthetic modification, allowing for the introduction of additional functionalities within the pores of the material.

MOFs and COFs derived from this compound could exhibit interesting properties for applications in gas storage and separation, catalysis, and sensing. springerprofessional.dersc.org For instance, the presence of the polar aldehyde group within the pores could enhance the selective adsorption of polar molecules.

Advanced Mechanistic and Computational Investigations of Its Chemical Behavior

A deeper understanding of the reaction mechanisms and intrinsic properties of this compound is crucial for its rational application in synthesis and materials science. Advanced mechanistic and computational studies can provide valuable insights that are often difficult to obtain through experimental methods alone.

Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity indices, and reaction pathways of this molecule. scispace.com These studies can help to predict its behavior in different chemical environments and guide the design of new reactions. For example, computational modeling could be used to understand the regioselectivity of electrophilic and nucleophilic substitution reactions on the isoquinoline ring.

Furthermore, computational studies can be used to model the interactions of this compound with other molecules, such as in host-guest complexes or within the pores of MOFs. scispace.com This can provide insights into the nature and strength of the non-covalent interactions that govern the formation of these supramolecular systems.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 6-Bromoisoquinoline-3-carbaldehyde, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of isoquinoline derivatives followed by formylation. For example, bromination at the 6-position of isoquinoline precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) is common. Subsequent formylation at the 3-position may employ Vilsmeier-Haack conditions (POCl₃/DMF). Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity (>95%) can be confirmed via HPLC or TLC, with storage at 0–6°C to prevent degradation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming the bromine and aldehyde substituents. The aldehyde proton typically appears as a singlet near δ 10 ppm, while aromatic protons show splitting patterns consistent with isoquinoline substitution.
  • FT-IR : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern from bromine.
    Cross-referencing data with computational predictions (e.g., DFT calculations for NMR shifts) enhances reliability .

Q. How should researchers handle solubility challenges during experimental workflows involving this compound?

  • Methodological Answer : this compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but has limited solubility in water. For reactions requiring aqueous conditions, co-solvents like THF or acetone (20–30% v/v) can improve solubility. Sonication or mild heating (≤40°C) may aid dissolution without degrading the aldehyde group .

Advanced Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. To address this:

  • Replicate Conditions : Ensure computational models (e.g., Gaussian, ORCA) use the same solvent parameters as experiments.
  • X-ray Crystallography : Use SHELX software to determine the crystal structure, which provides definitive bond lengths and angles for comparison with DFT-optimized geometries .
  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria or conformational flexibility .

Q. What strategies are effective for optimizing regioselectivity in downstream derivatization reactions (e.g., cross-coupling) of this compound?

  • Methodological Answer :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands enhance selectivity for Suzuki-Miyaura couplings at the 6-bromo position.
  • Protecting Groups : Temporarily protect the aldehyde (e.g., as an acetal) to prevent side reactions during coupling.
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry/temperature .

Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing false positives?

  • Methodological Answer :

  • Dose-Response Assays : Test across a wide concentration range (nM–μM) in cell-based models (e.g., cancer lines) to establish IC₅₀ values.
  • Counter-Screens : Use orthogonal assays (e.g., fluorescence-based vs. luminescence) to rule out assay-specific artifacts.
  • Proteomics/Cheminformatics : Pair experimental data with molecular docking (e.g., AutoDock Vina) to predict binding targets and validate mechanisms .

Data Analysis & Research Design

Q. What statistical approaches are recommended for analyzing contradictory results in catalytic applications of this compound?

  • Methodological Answer :

  • Multivariate Analysis : Use PCA or PLS regression to identify variables (e.g., solvent polarity, catalyst loading) most influencing yield/selectivity.
  • Error Propagation : Quantify uncertainty in kinetic measurements using Monte Carlo simulations.
  • Reproducibility Checks : Repeat experiments across multiple batches of the compound to isolate synthesis-related variability .

Q. How should researchers structure a crystallography study to investigate intermolecular interactions of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to resolve bromine and oxygen electron densities.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with R-factors (<5%) and residual density maps .
  • Hirshfeld Surface Analysis : Quantify π-π stacking and halogen-bonding contributions using CrystalExplorer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.